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Compound of Interest

Compound Name: 2-Nitrocyclohexanol

Cat. No.: B8771557

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel or synthesized compounds is a cornerstone of chemical and
pharmaceutical research. For a molecule such as 2-Nitrocyclohexanol, a comprehensive
spectroscopic analysis is imperative to unequivocally confirm its structure. This guide provides
a comparative overview of the expected spectroscopic data for 2-Nitrocyclohexanol,
contrasted with the known data for cyclohexanol and nitrocyclohexane. The inclusion of these
analogues serves to highlight the characteristic spectral features introduced by the hydroxyl (-
OH) and nitro (-NO2) functional groups on the cyclohexane scaffold.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Nitrocyclohexanol,
alongside experimental data for the reference compounds, cyclohexanol and nitrocyclohexane.
This allows for a clear comparison of the influence of the different functional groups on the
spectral output.

Infrared (IR) Spectroscopy Data
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Compound

Key Absorptions (cm™?)

Functional Group
Assignment

2-Nitrocyclohexanol

~3400 (broad), ~2930, ~2860,
~1550 (strong), ~1370
(strong), ~1050

O-H stretch (alcohol), C-H
stretch (alkane), Asymmetric
N-O stretch (nitro), Symmetric
N-O stretch (nitro), C-O stretch

(alcohol)

Cyclohexanol

~3350 (broad), 2931, 2855,
1073[1]

O-H stretch, C-H stretch, C-H
stretch, C-O stretch[1]

Nitrocyclohexane

2940, 2863, 1548, 1378[2]

C-H stretch, C-H stretch,
Asymmetric N-O stretch,
Symmetric N-O stretch[2]

'H NMR Spectroscopy Data
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Chemical Shift . . .
Compound Multiplicity Integration Assignment
(3, ppm)
2-
Nitrocyclohexano ~4.5 Multiplet 1H CH-NO2
I
~3.8 Multiplet 1H CH-OH
~2.5 Singlet (broad) 1H OH
) Cyclohexane ring
12-2.2 Multiplets 8H
CH:
Cyclohexanol ~3.6 Multiplet 1H CH-OHJ3]
~2.8 Singlet 1H OHJ3]
] Cyclohexane ring
1.0-2.0 Multiplets 10H
CH2[3]
Nitrocyclohexane ~4.6 Multiplet 1H CH-NO:2
) Cyclohexane ring
12-24 Multiplets 10H
CH:2
C NMR Spectroscopy Data
Compound Chemical Shift (6, ppm) Assignment
2-Nitrocyclohexanol ~90 C-NO2
~75 C-OH
20-40 Cyclohexane ring CHz
Cyclohexanol 69.9 C-OH[4]
35.5, 25.6, 24.3 Cyclohexane ring CH2z[4]
Nitrocyclohexane 85.3 C-NOz[5]

31.5,25.0,24.8

Cyclohexane ring CH2[5]
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Mass Spectrometry Data

Molecular lon (M+, Key Fragment lons  Fragmentation
Compound o
m/z) (m/z) Pattern Highlights
Loss of OH (M-17),
] Loss of NO2z (M-46),
2-Nitrocyclohexanol 145 128, 99, 83, 57 )
Dehydration followed
by loss of NO2
Dehydration (M-18),
Cyclohexanol 100[6] 82, 57[7]
Alpha-cleavage[7]
Nitrocyclohexane 129(2] 83, 55, 41 Loss of NO2 (M-46)[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: For a liquid sample like 2-Nitrocyclohexanol, a thin film can be
prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or
potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a
small amount of the sample with KBr powder and pressing it into a transparent disk.

e Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used.

» Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is
first recorded. The sample is then placed in the instrument, and the spectrum is recorded,
typically in the range of 4000-400 cm~1.

o Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is
analyzed for characteristic absorption bands corresponding to specific functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, D20, or DMSO-ds) in an NMR tube. A small amount of a
reference standard, such as tetramethylsilane (TMS), is often added.

e Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

e Data Acquisition: Both *H NMR and 3C NMR spectra are acquired. For *H NMR, standard
parameters are used. For 13C NMR, proton-decoupled spectra are typically obtained to
simplify the spectrum to single lines for each unique carbon atom.

» Data Analysis: The chemical shifts (d), signal integrations (for *H NMR), and coupling
patterns (multiplicity) are analyzed to deduce the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: The sample is introduced into the mass spectrometer, often via direct
infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-
MS).

« lonization: The molecules are ionized, commonly using techniques like Electron lonization
(El) or Electrospray lonization (ESI).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8771557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

o Data Analysis: The molecular ion peak (M*) provides the molecular weight of the compound.
The fragmentation pattern gives clues about the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural confirmation of 2-Nitrocyclohexanol.

Workflow for Structural Confirmation of 2-Nitrocyclohexanol
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Caption: Spectroscopic analysis workflow for 2-Nitrocyclohexanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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